(S)-3-(4-Methoxyphenyl)morpholine hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 233.71 g/mol. This compound is a derivative of morpholine, a six-membered heterocyclic amine containing both nitrogen and oxygen. The presence of the 4-methoxyphenyl group enhances its biological activity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical processes, often involving the reaction of morpholine derivatives with substituted phenyl groups. Its structure and properties have been documented in several scientific databases, including PubChem and BenchChem, which provide detailed information regarding its synthesis, applications, and physical properties .
(S)-3-(4-Methoxyphenyl)morpholine hydrochloride is classified as an organic compound within the category of heterocycles. It is specifically categorized under morpholines due to the presence of the morpholine ring structure. Furthermore, it falls under the broader classification of pharmaceutical intermediates, which are essential in the synthesis of various therapeutic agents .
The synthesis of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride typically involves multi-step synthetic routes. One common method includes:
The molecular structure of (S)-3-(4-Methoxyphenyl)morpholine hydrochloride features a morpholine ring attached to a 4-methoxyphenyl group. The stereochemistry at the morpholine nitrogen is crucial for its biological activity.
(S)-3-(4-Methoxyphenyl)morpholine hydrochloride can participate in various chemical reactions:
The mechanism of action for (S)-3-(4-Methoxyphenyl)morpholine hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. It may function as an inhibitor or modulator, influencing various biochemical pathways.
(S)-3-(4-Methoxyphenyl)morpholine hydrochloride has diverse applications in scientific research:
This compound's unique structural attributes make it valuable for further research into its potential therapeutic applications and its role in synthetic organic chemistry.
The synthesis of enantiomerically pure (S)-3-(4-methoxyphenyl)morpholine hinges on strategic bond formations and chiral inductions. A prominent approach utilizes β-morpholine amino acids derived from commercially available chiral α-amino acids and (R)-epichlorohydrin. This method involves sequential transformations: reductive amination of amino acids to amino alcohols (55%–72% yield), followed by ring closure with epichlorohydrin under Lewis acid catalysis (LiClO₄) to construct the morpholine core (66%–75% yield) [4] [8]. Crucially, enzymatic resolution of racemic intermediates—such as n-butyl 4-benzylmorpholine-2-carboxylate—using stereoselective hydrolases achieves >99% enantiomeric excess (e.e.), providing the (S)-configured scaffold [4].
Alternative routes leverage chiral auxiliaries or catalysts during cyclization. For example, amino alcohols react with α-phenylvinylsulfonium salts under basic conditions (K₂CO₃, DMF) to afford 2,6-disubstituted morpholines with trans-diastereoselectivity (>10:1 dr) [10]. Meanwhile, asymmetric transfer hydrogenation of cyclic imines using RuCl[(S,S)-Ts-DPEN] achieves enantioselectivities up to 94% e.e., critical for installing the (S)-stereocenter adjacent to the 4-methoxyphenyl group [10].
Table 1: Key Enantioselective Methods for Morpholine Synthesis
Method | Key Reagent/Catalyst | Yield | e.e. (%) | Reference |
---|---|---|---|---|
Enzymatic resolution | Lipase B (Candida antarctica) | 65%–75% | >99 | [4] |
Reductive amination | RuCl[(S,S)-Ts-DPEN] | 76%–87% | 94 | [10] |
Epoxide ring-opening | (R)-Epichlorohydrin/LiClO₄ | 66%–75% | >99* | [8] |
*Chirality derived from enantiopure epichlorohydrin
Organocatalysis and transition-metal catalysis dominate asymmetric morpholine syntheses. Organocatalysts like β-morpholine amino acid I (Fig. 1) enable Michael addition-triggered cyclizations, where the carboxylic acid group directs enamine formation and stabilizes transition states via hydrogen bonding. This catalyst achieves quantitative conversions in model reactions using only 1 mol% loading, outperforming traditional pyrrolidine-based systems [4] [8].
Transition-metal-catalyzed methods offer complementary strategies:
Table 2: Catalytic Systems for Asymmetric Morpholine Synthesis
Catalyst Type | Reaction | Yield | Stereoselectivity |
---|---|---|---|
β-Morpholine-AA (I) | Aldehyde-nitroolefin addition | >99% | 99% d.e., 99% e.e. |
Pd(DMSO)₂(TFA)₂ | Aerobic oxidative cyclization | 82% | 90% e.e. |
Ru/(S,S)-Ts-DPEN | Transfer hydrogenation | 87% | 94% e.e. |
The 4-methoxyphenyl group exerts profound steric and electronic effects on morpholine conformation and reactivity. X-ray crystallography of analogous 2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonane reveals equatorial positioning of aryl rings, with dihedral angles of 33.86° minimizing A1,3-strain [9]. In (S)-3-(4-methoxyphenyl)morpholine, this orientation:
Notably, replacing 4-methoxyphenyl with 2-methoxyphenyl alters ring puckering due to steric congestion, reducing enantioselectivity by 30% in catalytic hydrogenations [9].
Table 3: Impact of Aryl Substituents on Stereochemical Outcomes
Substituent | Conformation | d.e. (%) | e.e. (%) | Notes |
---|---|---|---|---|
4-Methoxyphenyl | Equatorial, 33.86° dihedral | 99 | 99 | Optimal π-stacking |
2-Methoxyphenyl | Axial-distorted | 64 | 55 | Steric hindrance |
Phenyl | Equatorial | 90 | 85 | Reduced electronic donation |
Crystallization of the free base (S)-3-(4-methoxyphenyl)morpholine into its hydrochloride salt enhances stability and water solubility. Critical parameters include:
The hydrochloride salt’s structure was confirmed by 13C NMR (δ 52.3 ppm, N⁺-CH₂) and FT-IR (ν 2500 cm⁻¹, broad N⁺-H band) [7].
Table 4: Hydrochloride Salt Crystallization Optimization
Condition | Solvent System | Particle Morphology | Purity | Yield |
---|---|---|---|---|
Anhydrous HCl(g) | EtOAc/MeOH (4:1) | Needles | >99.5% | 95% |
Aqueous HCl (1M) | H₂O/acetone | Agglomerates | 98% | 88% |
HCl-diethyl ether | Toluene | Platelets | 99% | 92% |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: